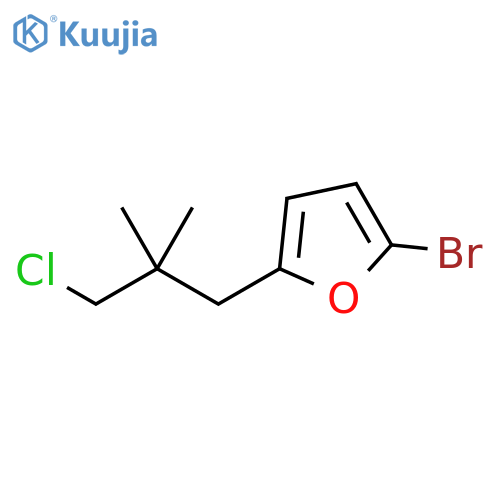

Cas no 1871639-46-1 (Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl)-)

1871639-46-1 structure

商品名:Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl)-

CAS番号:1871639-46-1

MF:C9H12BrClO

メガワット:251.547981262207

CID:5285739

Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl)- 化学的及び物理的性質

名前と識別子

-

- Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl)-

-

- インチ: 1S/C9H12BrClO/c1-9(2,6-11)5-7-3-4-8(10)12-7/h3-4H,5-6H2,1-2H3

- InChIKey: GJBABCHPNGATSQ-UHFFFAOYSA-N

- ほほえんだ: O1C(CC(C)(C)CCl)=CC=C1Br

Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-676881-1.0g |

2-bromo-5-(3-chloro-2,2-dimethylpropyl)furan |

1871639-46-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-676881-5.0g |

2-bromo-5-(3-chloro-2,2-dimethylpropyl)furan |

1871639-46-1 | 5.0g |

$3935.0 | 2023-03-11 | ||

| Enamine | EN300-676881-0.1g |

2-bromo-5-(3-chloro-2,2-dimethylpropyl)furan |

1871639-46-1 | 0.1g |

$1195.0 | 2023-03-11 | ||

| Enamine | EN300-676881-0.5g |

2-bromo-5-(3-chloro-2,2-dimethylpropyl)furan |

1871639-46-1 | 0.5g |

$1302.0 | 2023-03-11 | ||

| Enamine | EN300-676881-0.25g |

2-bromo-5-(3-chloro-2,2-dimethylpropyl)furan |

1871639-46-1 | 0.25g |

$1249.0 | 2023-03-11 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01063020-1g |

2-Bromo-5-(3-chloro-2,2-dimethylpropyl)furan |

1871639-46-1 | 95% | 1g |

¥6755.0 | 2023-03-19 | |

| Enamine | EN300-676881-0.05g |

2-bromo-5-(3-chloro-2,2-dimethylpropyl)furan |

1871639-46-1 | 0.05g |

$1140.0 | 2023-03-11 | ||

| Enamine | EN300-676881-2.5g |

2-bromo-5-(3-chloro-2,2-dimethylpropyl)furan |

1871639-46-1 | 2.5g |

$2660.0 | 2023-03-11 | ||

| Enamine | EN300-676881-10.0g |

2-bromo-5-(3-chloro-2,2-dimethylpropyl)furan |

1871639-46-1 | 10.0g |

$5837.0 | 2023-03-11 |

Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl)- 関連文献

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

1871639-46-1 (Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl)-) 関連製品

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量